molecular formula C15H14ClN5S B12639647 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine

Cat. No.: B12639647
M. Wt: 331.8 g/mol
InChI Key: DRLXHGSUCDFPHK-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines multiple fused ring systems, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.

Properties

Molecular Formula

C15H14ClN5S

Molecular Weight

331.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-8-methylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene

InChI

InChI=1S/C15H14ClN5S/c1-22-15-19-14-12(13-17-7-2-8-20(13)15)9-18-21(14)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3

InChI Key

DRLXHGSUCDFPHK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C4=NCCCN41

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is unique due to its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and chemical probes .

Biological Activity

The compound 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a member of a class of heterocyclic compounds that exhibit a wide range of biological activities. This article aims to consolidate current research findings regarding its biological activity, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C15H16ClN5SC_{15}H_{16}ClN_5S, with a molecular weight of approximately 335.84 g/mol. The structure features a tetrahydropyrazolo core with a chlorophenyl and methylsulfanyl substituent, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that this compound possesses various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazolo compounds exhibit moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated significant inhibitory effects with IC50 values indicating strong activity compared to standard drugs .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to inhibit inflammatory pathways by acting as phosphodiesterase inhibitors and GSK-3 inhibitors .

Case Studies

  • Antibacterial Screening : A series of related compounds were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited strong inhibition against bacterial strains with IC50 values ranging from 1.13 µM to 6.28 µM .
  • Enzyme Inhibition Studies : In a comparative analysis, several synthesized compounds were evaluated for their AChE inhibition capabilities. The most active derivatives showed IC50 values significantly lower than standard references, suggesting potential utility in treating conditions like Alzheimer's disease .

Pharmacological Profiles

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against Salmonella typhi and Bacillus subtilis
AChE InhibitionStrong inhibitory activity with IC50 values < 5 µM
Urease InhibitionEffective inhibitors with notable IC50 values
Anti-inflammatoryPotential as PDE4 inhibitors

The biological activity of 8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The chlorophenyl group enhances the binding affinity to specific receptors involved in neurotransmission and inflammation.
  • Enzyme Interaction : The methylsulfanyl group may facilitate interactions with active sites of enzymes like AChE and urease, leading to inhibition.

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